ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Description
Ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring substituted by an ethyl carboxylate group. The pyrazolo[3,4-d]pyrimidine scaffold is widely explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with kinase ATP-binding sites . The piperazine-carboxylate moiety enhances solubility and modulates pharmacokinetic properties, making the compound a promising candidate for drug development.
Properties
IUPAC Name |
ethyl 4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-3-21-13(20)19-6-4-18(5-7-19)12-10-8-16-17(2)11(10)14-9-15-12/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOUOKRFUGOXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to significant alterations in cell cycle progression. Specifically, it causes cell growth arrest at the G0-G1 stage, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. CDK2 is responsible for the phosphorylation of key components for cell proliferation. Therefore, the inhibition of CDK2 by this compound disrupts the normal progression of the cell cycle, leading to the arrest of cell growth.
Pharmacokinetics
These properties are crucial in predicting the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Biological Activity
Ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, drawing from various research studies and reviews.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1170616-38-2
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities, including anticancer and enzymatic inhibition.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Research has highlighted various synthetic pathways that enhance the yield and purity of the desired product. For instance, the reaction of piperazine derivatives with pyrazolo[3,4-d]pyrimidine intermediates can lead to the formation of this compound with high efficiency .
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For example, derivatives have shown selective inhibition of cancer cell lines and modulation of key signaling pathways involved in tumor growth. The compound's ability to inhibit specific kinases has been linked to its potential use as an anticancer agent .
Enzymatic Inhibition
This compound has also been studied for its enzymatic inhibitory activity. It has shown promising results against various targets, including those involved in metabolic pathways relevant to cancer and other diseases. The compound's structure allows it to interact effectively with enzyme active sites, leading to inhibition .
CNS Activity
The compound's structural similarity to known CNS-active agents suggests potential anxiolytic or antidepressant effects. Preliminary studies indicate that derivatives may exhibit anxiolytic-like activity in animal models, suggesting further investigation into their psychopharmacological properties is warranted .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Activity : A study evaluated a series of pyrazolo[3,4-d]pyrimidines for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Enzymatic Inhibition : Another research focused on the inhibitory effects of these compounds on specific kinases involved in cancer progression. The study reported that some derivatives had subnanomolar IC50 values against target enzymes .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are a versatile class of molecules with diverse pharmacological applications. Below is a detailed comparison of ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate with structurally related compounds, focusing on substituents, biological activity, and physicochemical properties.
Key Differences and Implications
Substituent Effects on Kinase Inhibition The bisarylurea derivative 1v (IC50 = 0.014 μM against BRAFV600E) demonstrates that replacing the piperazine-carboxylate with a 4-oxy phenylurea group significantly enhances kinase inhibition . The trifluoromethyl group likely improves binding affinity through hydrophobic interactions.
Impact of Aromatic Substituents
- The 3-chloro-4-methylphenyl substituent in ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate introduces steric and electronic effects that could alter target selectivity compared to the 1-methyl substituent in the parent compound .
Piperazine Modifications
- Piperazine rings substituted with carboxylates (e.g., ethyl or tert-butyl) enhance water solubility, whereas unmodified piperazines in compounds like 1v rely on urea linkages for solubility .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 1v (Bisarylurea) | tert-Butyl Analogue |
|---|---|---|---|
| Molecular Weight | ~317.3 g/mol (estimated) | 487.8 g/mol | ~390.4 g/mol |
| LogP | Moderate (carboxylate improves hydrophilicity) | High (trifluoromethyl) | High (tert-butyl) |
| Solubility | High (piperazine-carboxylate) | Moderate | Low |
| Bioavailability | Likely favorable | Limited by LogP | Limited by LogP |
Q & A
Basic: What are the optimal reaction conditions for synthesizing ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate?
Methodological Answer:
The synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidine core with a piperazine derivative. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., DCM, DMF) and reagents like 2-chloroacetyl chloride or phenyl isothiocyanate to functionalize the piperazine moiety .
- Reaction Monitoring : Reflux for 2–16 hours under inert conditions, with progress tracked via TLC or LC/MS .
- Purification : Recrystallization from ethanol or DMF yields pure products (typical yields: 44–85%) .
Advanced: How can conflicting NMR or crystallographic data between synthesized batches be resolved?
Methodological Answer:
- Structural Validation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions like the piperazine ring .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow ethanol evaporation and refine structures using software like SHELX (hydrogen atoms are modeled with riding or free refinement) .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Basic: What purification methods are most effective for isolating this compound post-synthesis?
Methodological Answer:
- Recrystallization : Ethanol or DMF are preferred due to the compound’s moderate solubility .
- Chromatography : Use reversed-phase column chromatography (acetonitrile/water with 0.1% TFA) for polar derivatives .
- Workup : Acid-base extraction (e.g., NaHCO3 wash) removes unreacted reagents .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved kinase inhibition?
Methodological Answer:
- Scaffold Modification : Introduce substituents at the pyrazolo[3,4-d]pyrimidine 1-position (e.g., methyl groups) to enhance binding to kinase ATP pockets .
- Functional Group Addition : Thiourea or urea groups at the piperazine terminus improve selectivity for kinases like BRAF (IC50 values: 10–100 nM) .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with residues like Lys483 in BRAF .
Basic: How is the molecular structure confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- Elemental Analysis : Match calculated and observed C/H/N percentages (±0.3%) .
Advanced: What strategies mitigate low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) for this compound?
Methodological Answer:
- Catalyst Optimization : Use Pd(dppf)Cl2 with K2CO3 in DMF/H2O mixtures (yields up to 85%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance boronic acid coupling efficiency .
- Temperature Control : Microwave-assisted synthesis reduces side reactions (e.g., dehalogenation) .
Advanced: How are molecular dynamics (MD) simulations used to analyze binding modes with target proteins?
Methodological Answer:
- Setup : Simulate the compound in complex with BRAF (PDB: 3OG7) using AMBER or GROMACS. Apply periodic boundary conditions and a 2 fs time step .
- Analysis : Calculate binding free energy (MM-PBSA) and identify critical interactions (e.g., hydrogen bonds with Glu501) .
- Validation : Compare simulation results with mutagenesis data (e.g., K483A mutation reduces potency) .
Basic: What analytical techniques quantify purity and stability under varying conditions?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is acceptable for biological assays .
- Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC/MS .
Advanced: How do solvent polarity and temperature influence reaction pathways during synthesis?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Stabilize charged intermediates in SNAr reactions, accelerating piperazine substitution .
- Temperature Effects : Higher temperatures (70–80°C) favor cyclization but may promote side reactions (e.g., hydrolysis of ester groups) .
- Case Study : Refluxing in DCM vs. THF alters yields by 20% due to differences in intermediate solubility .
Advanced: What computational tools predict solubility and bioavailability for preclinical development?
Methodological Answer:
- Solubility Prediction : Use ESOL (Log S = -4.2 predicts moderate aqueous solubility) .
- ADME Profiling : SwissADME predicts high GI absorption (Bioavailability Score: 0.55) but poor BBB penetration due to high TPSA (>80 Ų) .
- PAINS Screening : Rule out pan-assay interference motifs (e.g., thiourea derivatives may flag as PAINS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
